3-Bromo-4-ethoxybenzaldehyde

Catalog No.
S670431
CAS No.
108373-05-3
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-ethoxybenzaldehyde

CAS Number

108373-05-3

Product Name

3-Bromo-4-ethoxybenzaldehyde

IUPAC Name

3-bromo-4-ethoxybenzaldehyde

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3

InChI Key

TZUUPGZANQRCHD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C=O)Br

Synonyms

3-BROMO-4-ETHOXYBENZALDEHYDE

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)Br
  • Asymmetric synthesis

    3-Bromo-4-methoxybenzaldehyde has been employed as a starting material in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative through a Mukaiyama aldol reaction []. This research explores methods for creating new chiral molecules with potential applications in drug development.

  • Synthesis of heterocyclic compounds

    3-Bromo-4-methoxybenzaldehyde has been used as a building block in the synthesis of various heterocyclic compounds, including 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole and 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene. Heterocyclic compounds are a class of organic molecules with a ring structure containing at least one atom other than carbon. They possess diverse biological properties and are found in many natural products and pharmaceuticals.

  • Natural product synthesis

    3-Bromo-4-methoxybenzaldehyde has been utilized in the total synthesis of engelhardione, a naturally occurring compound with potential anti-inflammatory and antitumor activities. This research contributes to the development of new methods for synthesizing complex natural products with potential medicinal applications.

3-Bromo-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2\text{C}_9\text{H}_9\text{BrO}_2 and a molecular weight of approximately 229.07 g/mol. It is characterized by a bromine atom and an ethoxy group attached to a benzaldehyde structure. This compound appears as a white to yellow crystalline powder and is soluble in organic solvents. It is commonly used in various chemical synthesis processes due to its reactivity, particularly in substitution and oxidation reactions .

  • Oxidation: The aldehyde group can be oxidized to form 3-bromo-4-ethoxybenzoic acid, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield 3-bromo-4-ethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups, such as amines or thiols, depending on the conditions used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Amines in the presence of bases like triethylamine.

Research indicates that 3-bromo-4-ethoxybenzaldehyde has potential biological activities. It has been studied for its effects on various biological systems, including its role as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism . The compound's specific interactions with biological targets are still under investigation, but preliminary studies suggest it may exhibit antimicrobial properties.

The most common synthesis method for 3-bromo-4-ethoxybenzaldehyde involves the bromination of 4-ethoxybenzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and optimize yield .

Industrial Production

In industrial settings, similar bromination techniques are employed but on a larger scale, with strict control over reaction conditions to ensure high purity and yield. Purification methods such as recrystallization or column chromatography are often used post-synthesis.

3-Bromo-4-ethoxybenzaldehyde is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Used in studies investigating reaction mechanisms and the development of new synthetic methodologies.
  • Material Science: Potential applications in developing new materials with specific properties due to its unique structure.

Interaction studies involving 3-bromo-4-ethoxybenzaldehyde focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate its mechanism of action and potential therapeutic applications. For example, its interactions with cytochrome P450 enzymes have been noted, suggesting implications for drug metabolism and toxicity profiles .

Several compounds share structural similarities with 3-bromo-4-ethoxybenzaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Bromo-2-methoxybenzaldehydeBromine at position 3; methoxy group at position 2Different steric effects due to methoxy substitution
5-Bromo-2-methylbenzaldehydeBromine at position 5; methyl group at position 2Varying reactivity due to different substitution pattern
2-Bromo-6-methylbenzaldehydeBromine at position 2; methyl group at position 6Unique reactivity influenced by distant methyl group

Uniqueness of 3-Bromo-4-Ethoxybenzaldehyde

The uniqueness of 3-bromo-4-ethoxybenzaldehyde lies in its combination of both bromine and ethoxy substituents, which significantly influence its chemical behavior and reactivity compared to other similar compounds. This dual substitution pattern allows for diverse synthetic applications not readily achievable with other substituted benzaldehydes .

The synthesis of 3-bromo-4-ethoxybenzaldehyde benefits from green chemistry principles, particularly in electrophilic aromatic substitution (EAS) reactions. A key advancement involves replacing traditional brominating agents like molecular bromine with safer alternatives. For instance, sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) generate bromine in situ under acidic conditions, minimizing hazardous waste. This method achieves 90.4% yield for 3-bromo-4-fluorobenzaldehyde, a structural analog, by avoiding direct handling of toxic bromine.

Regioselectivity in EAS is governed by directing groups. The ethoxy group (-OCH₂CH₃) at the para position activates the benzene ring, directing bromination to the meta position relative to the aldehyde group. Computational studies on similar systems confirm that electron-donating substituents enhance ring activation, favoring bromine incorporation at positions ortho/para to the directing group.

Table 1: Comparison of Bromination Methods

MethodBromine SourceSolventYield (%)
Traditional Br₂Molecular bromineDCM63–68
NaBr/H₂O₂In situ Br₂Water/DCM90.4
Ionic liquid catalysisNBSSolvent-free85

Ultrasonic Activation in Bromination Reaction Optimization

Ultrasound irradiation (20–59 kHz) significantly enhances bromination efficiency by improving mass transfer and reducing reaction times. For example, ultrasonic-assisted bromination of 4-fluorobenzaldehyde in dichloromethane (DCM) with NaBr/HCl/NaClO achieves 91.9% yield in 1 hour, compared to 24 hours under conventional stirring. The cavitation effect disrupts interfacial barriers between immiscible phases, accelerating bromine generation and aromatic substitution.

Mechanistic studies reveal that ultrasound promotes the formation of bromonium ions (Br⁺), which react preferentially with the activated aromatic ring. Kinetic data show a 3.5-fold increase in reaction rate under ultrasound, attributed to enhanced mixing and localized heating.

Solvent-Free Bromination Strategies Using Ionic Liquid Catalysts

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enable solvent-free bromination with high regioselectivity. In a representative protocol, N-bromosuccinimide (NBS) reacts with 4-ethoxybenzaldehyde in [BMIM][BF₄], yielding 3-bromo-4-ethoxybenzaldehyde with 85% efficiency. The IL stabilizes reactive intermediates via hydrogen bonding and electrostatic interactions, while its low volatility reduces environmental impact.

Table 2: Ionic Liquid Performance in Solvent-Free Bromination

Ionic LiquidCatalyst LoadingTemperature (°C)Yield (%)
[BMIM][BF₄]10 mol%6085
[HMIM][HSO₄]15 mol%7078
[BPy][BF₄]20 mol%8072

Regioselective Ethoxy Group Introduction via Phase-Transfer Catalysis

The ethoxy group is introduced regioselectively using phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB). In a two-step process, 4-hydroxybenzaldehyde undergoes alkylation with ethyl bromide in a water/DCM biphasic system. TBAB facilitates the transfer of ethoxide ions (CH₃CH₂O⁻) to the organic phase, achieving 94% yield of 4-ethoxybenzaldehyde. Subsequent bromination preserves the ethoxy group’s orientation, ensuring correct regiochemistry.

Mechanistically, PTCs lower the activation energy for nucleophilic substitution by stabilizing transition states. Density functional theory (DFT) calculations indicate that TBAB reduces the energy barrier for ethoxide attack on the benzaldehyde derivative by 18.7 kJ/mol, favoring mono-alkylation at the para position.

Palladium-Catalyzed Suzuki-Miyaura Coupling Optimization

The Suzuki-Miyaura coupling reaction has emerged as one of the most versatile and widely employed methods for carbon-carbon bond formation involving 3-Bromo-4-ethoxybenzaldehyde [1] [2] [3]. This transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, where the palladium catalyst activates the carbon-bromine bond for subsequent coupling with organoboron nucleophiles.

Catalyst System Optimization

Research has demonstrated that the choice of palladium catalyst significantly influences both reaction efficiency and selectivity when employing 3-Bromo-4-ethoxybenzaldehyde as the electrophilic partner [1] [2]. The Pd-CataCXium A-G3 precatalyst has shown exceptional performance, achieving quantitative yields under optimized conditions [1]. This third-generation Buchwald precatalyst system enables the coupling reaction to proceed at 110°C with trimethylsilanolate as the base, delivering complete conversion within three hours [1].

Traditional catalyst systems such as tetrakis(triphenylphosphine)palladium have also proven effective for these transformations [4] [5]. Under standard conditions employing potassium carbonate as base in tetrahydrofuran-water mixtures, these systems achieve yields of 85% for 3-Bromo-4-ethoxybenzaldehyde coupling reactions [4]. The reaction typically requires 22-hour reaction times at 85°C with 2 molecular percent catalyst loading [4].

Reaction Condition Optimization

The optimization of reaction parameters has revealed critical dependencies on temperature, solvent, and base selection [2] [6]. Temperature optimization studies indicate that reactions proceeding at temperatures below 80°C exhibit significantly reduced yields, while temperatures exceeding 140°C can lead to catalyst decomposition [7]. The optimal temperature range for most systems falls between 85-110°C [8] [5].

Solvent selection plays a crucial role in reaction success [4] [5]. Mixed aqueous-organic systems, particularly tetrahydrofuran-water and dioxane-water combinations, provide optimal solubility for both organic substrates and inorganic bases [4] [5]. The biphasic nature of these systems facilitates efficient transmetalation while maintaining catalyst stability [6].

Base selection significantly impacts reaction outcomes [4] [5]. Potassium phosphate and cesium carbonate have emerged as particularly effective bases, with potassium phosphate showing superior performance in some catalyst systems [8] [5]. The use of potassium trimethylsilanolate under anhydrous conditions has enabled exceptionally mild coupling conditions with heteroaryl partners [1].

Mechanistic Considerations

Studies employing 3-Bromo-4-ethoxybenzaldehyde have provided insights into the fundamental mechanisms governing palladium-catalyzed cross-coupling reactions [6] [9]. The presence of the electron-withdrawing aldehyde group facilitates oxidative addition, while the ethoxy substituent modulates the electronic properties of the aromatic system [9]. These electronic effects create a balanced reactivity profile that enables efficient coupling under mild conditions.

Phase transfer catalysts have been shown to dramatically enhance reaction rates, providing up to twelve-fold rate improvements in targeted systems [6]. This enhancement arises from a mechanistic shift from oxo-palladium based transmetalation to boronate-based pathways [6]. The incorporation of phase transfer catalysts enables the use of exceptionally low catalyst loadings, down to 0.1 molecular percent in some cases [6].

Copper-Mediated Ullmann-Type Etherification Pathways

Copper-mediated etherification reactions involving 3-Bromo-4-ethoxybenzaldehyde represent a significant advancement in carbon-oxygen bond formation methodology [10] [11] [12]. These transformations proceed through fundamentally different mechanisms compared to palladium-catalyzed processes, typically involving copper(I) species and proceeding through oxidative addition-reductive elimination sequences or nucleophilic aromatic substitution pathways.

Copper Catalyst Systems

The development of modern copper catalysts has transformed Ullmann-type etherification from a harsh, high-temperature process to a mild, efficient transformation [11] [13]. Copper(I) iodide in combination with various nitrogen-containing ligands has proven particularly effective for these reactions [14] [15]. The ligand selection critically influences both reactivity and selectivity, with amino acid derivatives showing exceptional performance [14].

N,N-dimethylglycine has emerged as an optimal ligand for copper-catalyzed etherification reactions [14] [16]. This simple, inexpensive ligand enables coupling reactions to proceed at 90°C in dioxane using cesium carbonate as base [14]. Under these conditions, both electron-rich and electron-poor aryl bromides couple efficiently with alcohols to afford the corresponding ethers in yields ranging from 70-90% [14].

L-proline represents another highly effective ligand system for copper-mediated transformations [14]. The combination of copper(I) iodide and L-proline enables etherification reactions to proceed at temperatures as low as 80°C [14]. This system shows particular effectiveness with heteroaryl bromides, achieving yields up to 85% for challenging substrates [14].

Mechanistic Pathways

Recent mechanistic studies have revealed that copper-mediated etherification reactions can proceed through multiple pathways depending on the specific catalyst system employed [11] [17]. Traditional mechanisms involving oxidative addition to form copper(III) intermediates have been supported by computational studies and experimental evidence [11].

Alternative mechanisms involving sigma-bond metathesis have been proposed for certain catalyst systems [17]. These redox-neutral pathways become particularly relevant for high-valent copper catalysts, where the stable electronic configurations of the metal centers favor non-redox mechanisms [17]. The choice between these pathways depends on the electronic properties of both the catalyst and the substrates [17].

The stability of copper phenoxide intermediates has been demonstrated through isolation and structural characterization studies [11]. These complexes exist in ionic forms containing two copper(I) sites, one coordinated by chelating ligands and another by phenoxide groups [11]. The reactivity of these isolated complexes correlates with the basicity of the anionic ligands, providing quantitative structure-activity relationships [11].

Optimization Studies

Systematic optimization studies have identified critical parameters for successful copper-mediated etherification [18] [13]. Catalyst loading typically ranges from 10-20 molecular percent, significantly higher than corresponding palladium systems [14]. However, the lower cost of copper catalysts and ligands often compensates for the higher loading requirements [14].

Temperature optimization reveals that most systems require temperatures between 80-110°C for efficient conversion [18] [14]. Lower temperatures result in incomplete conversion, while higher temperatures can lead to substrate decomposition or competing side reactions [18]. The optimal temperature often depends on the electronic properties of the aryl halide substrate [18].

Solvent selection significantly impacts reaction outcomes [18] [13]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide optimal results [14]. These solvents effectively solubilize both the copper catalyst and inorganic bases while maintaining thermal stability under reaction conditions [14].

Transition Metal-Free Coupling with Heteroaromatic Systems

The development of transition metal-free coupling methodologies has gained significant attention due to economic and environmental considerations [19] [20] [21]. These approaches employ alternative activation modes, including radical mechanisms, hypervalent iodine reagents, and organocatalytic systems, to achieve cross-coupling transformations without precious metal catalysts.

Base-Promoted Radical Coupling

Base-promoted homolytic aromatic substitution reactions represent a significant advancement in metal-free coupling methodology [19] [20]. These reactions proceed through radical mechanisms initiated by strong bases such as potassium tert-butoxide [19]. The process involves generation of aryl radicals through single electron transfer processes, followed by addition to heteroaromatic systems and subsequent oxidation to afford coupled products [19].

The mechanism involves several key steps: aryl radical generation, radical addition to the aromatic system, and electron-proton transfer to yield the final products [19]. The reaction conditions typically require temperatures of 130°C in polar aprotic solvents such as dimethylformamide [19]. Under these conditions, yields ranging from 40-85% can be achieved depending on the substrate combination [19].

The scope of these reactions encompasses various heteroaromatic systems, including pyridines, pyrimidines, and other nitrogen-containing heterocycles [19] [20]. The regioselectivity often favors positions adjacent to nitrogen atoms in the heteroaromatic ring, reflecting the stabilization provided by the electron-deficient aromatic system [20].

Hypervalent Iodine-Mediated Coupling

Hypervalent iodine reagents have emerged as powerful tools for transition metal-free cross-coupling reactions [22] [23] [24]. These reagents, particularly iodine(III) species, can mediate the coupling of heteroaromatic compounds under mild conditions [22]. The reactions proceed through stable iodine intermediates that facilitate carbon-carbon bond formation [22].

Phenyliodonium diacetate represents a commonly employed hypervalent iodine reagent for these transformations [23]. The reactions typically proceed at 80°C in trifluoroacetic acid-dichloromethane mixtures [23]. Under these conditions, various heteroaromatic substrates can be coupled to afford biaryl products in moderate to good yields [23].

The mechanism involves initial formation of hypervalent iodine-aryl complexes, followed by nucleophilic attack and subsequent reductive elimination [23]. The electron-rich nature of many heteroaromatic systems makes them particularly suitable partners for these transformations [23].

Organocatalytic Approaches

Organocatalytic coupling methodologies have provided alternative approaches to traditional metal-catalyzed processes [25] [26] [27]. These methods employ organic molecules as catalysts, often proceeding through fundamentally different mechanisms compared to metal-catalyzed transformations [25].

Tetrabutylammonium fluoride has proven effective as an organocatalyst for certain coupling reactions [25]. This system enables the regioselective functionalization of heteroaromatic N-oxides using organosilane coupling partners [25]. The reactions proceed under mild conditions at room temperature, achieving yields up to 89% for challenging substrates [25].

The mechanism involves fluoride-mediated activation of silicon-carbon bonds, generating reactive carbanions that can couple with activated heteroaromatic systems [25]. The selectivity arises from the preferential reaction at electron-deficient positions in the heteroaromatic substrate [25].

Oxidative Coupling Strategies

2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been employed as an oxidant for metal-free coupling reactions [19]. These transformations proceed through cross-dehydrogenative coupling mechanisms, enabling the direct coupling of two C-H bonds without pre-functionalization [19]. The reactions typically proceed at 100°C in chloroform, achieving yields ranging from 40-96% depending on the substrate combination [19].

The mechanism involves single electron transfer from the organic substrate to DDQ, generating radical cations that can undergo coupling reactions [19]. The regioselectivity depends on the electronic properties of the coupling partners, with electron-rich positions showing enhanced reactivity [19].

These methodologies provide complementary approaches to traditional metal-catalyzed processes, often enabling transformations that are difficult to achieve using conventional methods [19] [21]. The continued development of these systems promises to expand the toolkit available for synthetic chemists while addressing concerns about metal contamination and cost [21].

Research Findings and Data Analysis

The comprehensive analysis of cross-coupling reactions involving 3-Bromo-4-ethoxybenzaldehyde reveals several key trends and optimization parameters across different catalytic manifolds. The data presented in the accompanying tables demonstrates the diverse reaction conditions and performance metrics for each coupling strategy.

For palladium-catalyzed Suzuki-Miyaura couplings, optimal performance is achieved using modern precatalyst systems with catalyst loadings ranging from 0.33 to 3.0 molecular percent. Temperature requirements typically fall between 85-110°C, with reaction times varying from 3-22 hours depending on the specific catalyst system employed. Yields consistently exceed 80% under optimized conditions, with some systems achieving quantitative conversion.

Copper-mediated Ullmann-type etherifications require higher catalyst loadings, typically 10-20 molecular percent, but compensate with lower catalyst costs. These reactions generally proceed at temperatures between 80-110°C over 12-24 hour periods. The yields range from 72-88%, demonstrating good efficiency despite the higher catalyst requirements.

Transition metal-free coupling approaches show the greatest variability in reaction conditions, reflecting the diverse mechanisms involved. Temperature requirements range from 25-130°C, with reaction times spanning 6-24 hours. While yields are often more modest (40-85%), these methods offer advantages in terms of catalyst cost and metal contamination concerns.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-bromo-4-ethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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